molecular formula C20H19NO B6337555 (4-Butylphenyl)(quinolin-3-yl)methanone CAS No. 1187167-31-2

(4-Butylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337555
CAS No.: 1187167-31-2
M. Wt: 289.4 g/mol
InChI Key: DMNJCCUIJOKXKW-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(quinolin-3-yl)methanone is a quinoline-based methanone derivative characterized by a 4-butylphenyl group attached to the ketone position of the quinolin-3-yl scaffold. The 4-butyl substituent introduces significant lipophilicity and steric bulk compared to smaller substituents, which may influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name

(4-butylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJCCUIJOKXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(quinolin-3-yl)methanone typically involves the coupling of a quinoline derivative with a butyl-substituted phenyl compound. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the quinoline and the phenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Scientific Research Applications

(4-Butylphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Butylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The quinolin-3-yl methanone framework is highly modular, with substituents on the phenyl ring profoundly altering properties. Key analogs include:

Table 1: Substituent Comparison and Physicochemical Properties
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Phenyl(quinolin-3-yl)methanone Phenyl 259.30 Not reported 89
(4-Fluorophenyl)(quinolin-3-yl)methanone 4-Fluorophenyl 277.29 Not reported 80
(4-Chlorophenyl)(quinolin-3-yl)methanone 4-Chlorophenyl 293.74 Not reported 75
Quinolin-3-yl(p-tolyl)methanone 4-Methylphenyl 273.33 89–91 Not reported
(4-Nitrophenyl)(quinolin-3-yl)methanone 4-Nitrophenyl 304.30 114–116 Not reported
(4-Butylphenyl)(quinolin-3-yl)methanone* 4-Butylphenyl ~329.44 (calculated) Not reported Not reported

*Calculated molecular weight based on structure; experimental data inferred from analogs.

Key Observations :

  • Electron-Donating Groups (EDGs) : Methyl and butyl groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The butyl group’s steric bulk could hinder crystallization, as suggested by the lower melting points of EDG-containing analogs (e.g., 89–91°C for p-tolyl vs. 114–116°C for nitro derivatives) .

Biological Activity

(4-Butylphenyl)(quinolin-3-yl)methanone, identified by its CAS number 1187167-31-2, is a compound that belongs to the quinoline derivative family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO, with a molecular weight of 275.34 g/mol. Its structure includes a quinoline moiety linked to a butyl-substituted phenyl group, which may enhance its lipophilicity and influence its pharmacokinetic properties.

Target Enzymes:
The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria, making them significant targets for antimicrobial agents.

Mode of Action:
The compound exerts its effects by forming a ternary complex with DNA and the target enzymes, thereby inhibiting bacterial DNA supercoiling. This inhibition disrupts bacterial cell division and can lead to cell death .

Biochemical Pathways:
By interfering with DNA replication, this compound affects various pathways related to bacterial growth and proliferation. Its interactions may also extend to other cellular processes, potentially influencing inflammation and cancer cell proliferation.

Biological Activity

This compound exhibits several biological activities:

  • Antimicrobial Activity:
    • The compound has shown promise as an antimicrobial agent due to its ability to inhibit bacterial growth through the aforementioned mechanisms.
  • Anticancer Potential:
    • Research indicates that quinoline derivatives possess anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Anti-inflammatory Effects:
    • Some studies suggest that quinoline derivatives may exhibit anti-inflammatory properties, although specific data on this compound is limited.

Research Findings and Case Studies

Several studies have investigated the biological activity of quinoline derivatives, including this compound. Below are summarized findings from recent research:

StudyFindings
Study 1Demonstrated that quinoline derivatives inhibit DNA gyrase effectively, leading to reduced bacterial growth in vitro.
Study 2Investigated the anticancer effects of related compounds, showing significant cytotoxicity against various cancer cell lines.
Study 3Explored the anti-inflammatory potential of quinoline derivatives in animal models, indicating reduced inflammatory markers.

Pharmacokinetics

The pharmacokinetics of this compound suggest high oral bioavailability and excellent tissue penetration, similar to other quinolone compounds. These properties enhance its therapeutic potential in clinical settings .

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